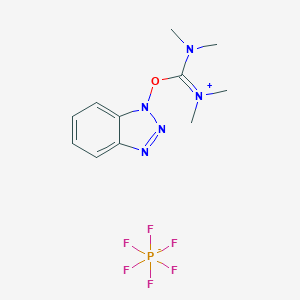HBTU

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
HBTU, also known as 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, is a coupling reagent widely used in organic synthesis for the formation of amide bonds between carboxylic acids and amines. Its popularity stems from its high efficiency, good solubility in various organic solvents, and compatibility with a broad range of functional groups [].
Mechanism of Action
HBTU acts as a condensing agent, facilitating the reaction between a carboxylic acid and an amine to form an amide. The mechanism involves the following steps []:
- Activation: HBTU reacts with the carboxylic acid, forming a mixed anhydride intermediate. This intermediate is more reactive than the free carboxylic acid due to the electron-withdrawing nature of the benzotriazole and hexafluorophosphate groups.
- Amine coupling: The activated carboxylic acid intermediate then reacts with the amine, leading to the formation of the desired amide bond and the release of HBTU byproducts.
Advantages of Using HBTU
Compared to other commonly used coupling reagents, HBTU offers several advantages:
- High efficiency: HBTU typically leads to high yields of the desired amide products, even with hindered substrates [].
- Broad functional group compatibility: HBTU is compatible with a wide range of functional groups, making it a versatile tool for various synthetic applications [].
- Mild reaction conditions: HBTU reactions can be performed under mild reaction conditions, minimizing the risk of side reactions and decomposition of sensitive substrates [].
- Water tolerance: HBTU is moderately water-tolerant, allowing for reactions to be carried out in aqueous media or with substrates containing trace amounts of water [].
Applications in Scientific Research
HBTU finds numerous applications in various scientific research fields, including:
- Peptide synthesis: HBTU is a popular choice for coupling amino acids in peptide synthesis due to its efficiency and compatibility with various protecting groups [].
- Drug discovery: HBTU is used in the synthesis of potential drug candidates and various bioactive molecules [].
- Polymer chemistry: HBTU can be employed for the formation of amide bonds in the synthesis of specific polymers [].
- Material science: HBTU is utilized in the preparation of functional materials with specific functionalities incorporated through amide linkages [].
HBTU, or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate, is a widely utilized coupling reagent in organic chemistry, particularly in peptide synthesis. It serves as an activating agent for carboxylic acids, facilitating the formation of amide bonds by converting these acids into more reactive species. HBTU is characterized by its white crystalline appearance and has a molecular weight of 379.25 g/mol with a melting point of approximately 200 °C .
HBTU is primarily employed in amine to amide coupling reactions. The mechanism involves the formation of an active ester from the carboxylic acid, which then reacts with an amine to produce the desired amide. In this process, bases such as N,N-diisopropylethylamine or triethylamine are often used to deprotonate the carboxylic acid, enhancing the reaction efficiency
HBTU can be synthesized through several methods, typically involving the reaction of benzotriazole with tetramethyluronium salts. The general procedure includes combining the reactants in a suitable solvent under controlled conditions to yield HBTU in good purity. Specific reaction conditions may vary based on the desired yield and purity levels .
HBTU is predominantly used in peptide synthesis, both in solid-phase and solution-phase methodologies. Its ability to activate carboxylic acids makes it invaluable for constructing complex peptides and proteins efficiently. Additionally, HBTU has found applications in various organic synthesis processes where amide bond formation is required .
Studies on HBTU's interactions primarily focus on its reactivity with different amino acids and coupling partners. The addition of other reagents like 1-hydroxybenzotriazole significantly enhances its performance by minimizing racemization during peptide synthesis . Furthermore, research indicates that HBTU can react with unprotected N-terminals of peptides if used in excess, leading to potential side reactions that can hinder peptide elongation .
HBTU belongs to a class of uronium-based coupling reagents that include several alternatives used for similar applications. Below is a comparison highlighting its uniqueness:
HBTU stands out due to its balance between reactivity and control over racemization, making it a reliable choice for peptide synthesis despite the availability of faster alternatives.
GHS Hazard Statements
H228 (35.71%): Flammable solid [Danger Flammable solids];
H315 (92.86%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant








